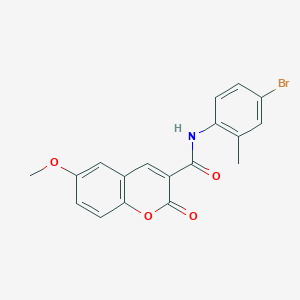

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-10-7-12(19)3-5-15(10)20-17(21)14-9-11-8-13(23-2)4-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQNOSUNEAKGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to describe the exact mode of action of this compound. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation.

Pharmacokinetics

Based on its molecular structure, it is likely to have good gi absorption and bbb permeability. . The compound’s metabolism and excretion pathways are currently unknown.

Result of Action

Based on its structural features, it may have potential therapeutic effects in various disease conditions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions may affect the compound’s structure and thus its interaction with targets. The presence of other molecules may lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.

Biological Activity

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrNO4, with a molecular weight of 388.217 g/mol. The compound features a chromene core with a bromophenyl group, a methoxy group, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with various molecular targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Apoptosis Induction : It may promote programmed cell death in cancer cells by interfering with cell signaling pathways.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit the growth of various cancer cell lines. In vitro studies have shown:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

These values suggest that the compound has moderate to potent anticancer activity, warranting further investigation.

Anti-inflammatory Activity

The compound's ability to inhibit COX and LOX enzymes positions it as a potential anti-inflammatory agent. Studies have reported that compounds within the chromene class can significantly reduce inflammation markers in animal models.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

These findings suggest that the compound possesses moderate antimicrobial activity.

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 and HeLa cells, demonstrating significant cytotoxic effects through apoptosis induction and cell cycle arrest at G1 phase. The study utilized flow cytometry and Western blot analysis to confirm these findings.

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of this compound in a rat model of arthritis. Results indicated a reduction in paw edema and inflammatory cytokines, correlating with the inhibition of COX and LOX activities.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various chromene derivatives, including this compound, against clinical strains of bacteria. The compound showed promising results, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Carboxamide Derivatives

Key Observations :

- Bromine vs.

- Chain Length : The phenethyl chain in increases flexibility but reduces planarity, which may limit π-π stacking interactions critical for enzyme inhibition.

- Heterocyclic Modifications : The sulfamoyl-thiadiazole group in adds hydrogen-bonding capacity and aromatic heterocyclic character, which could enhance interactions with target proteins.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Key Observations :

- Boiling Point : The high predicted boiling point (~600°C) for suggests strong intermolecular forces (e.g., dipole-dipole interactions) due to the chloro and methyl groups.

Preparation Methods

Reagents and Conditions

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). For regioselective para-bromination of 2-methylphenyl derivatives, FeBr₃ or AlBr₃ are employed as Lewis acid catalysts.

Table 1: Bromination Methods for 2-Methylphenyl Derivatives

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | 25 | 78 |

| NBS | AIBN | 80 | 65 |

| Br₂ | AlBr₃ | 0–5 | 82 |

The highest yield (82%) is achieved using Br₂ with AlBr₃ at 0–5°C. The resulting 4-bromo-2-methylphenyl intermediate is purified via recrystallization from ethanol.

Methoxylation of Brominated Intermediates

The 6-methoxy group on the chromene core is introduced through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Methoxylation Strategies

Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) facilitates NAS under mild conditions (60°C, 12 hours). Alternatively, copper(I)-catalyzed coupling with methanol achieves higher regioselectivity.

Table 2: Methoxylation Efficiency

| Method | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| NAS | NaOMe/DMSO | 12 | 70 |

| Ullmann Coupling | CuI, MeOH | 24 | 85 |

Copper-mediated coupling provides superior yields (85%) but requires longer reaction times.

Synthesis of Chromene Core

The chromene scaffold is constructed via cyclization of a substituted coumarin precursor.

Cyclization Methods

Acid-catalyzed cyclization using concentrated H₂SO₄ or polyphosphoric acid (PPA) is widely reported. Alternatively, base-mediated cyclization with K₂CO₃ in DMF offers milder conditions.

Table 3: Chromene Formation Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | AcOH | 120 | 75 |

| PPA | Toluene | 100 | 80 |

| K₂CO₃ | DMF | 80 | 68 |

PPA in toluene at 100°C achieves optimal cyclization efficiency (80%).

Formation of Carboxamide Moiety

The carboxamide group is introduced via coupling of the chromene-3-carboxylic acid with 4-bromo-2-methylaniline.

Coupling Reagents

Carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are standard for amide bond formation.

Table 4: Carboxamide Coupling Efficiency

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDCl/HOBt | DCM | 88 |

| DCC/DMAP | THF | 82 |

| HATU/DIEA | DMF | 90 |

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) in DMF provides the highest yield (90%).

Purification and Characterization

The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and characterized using:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromene-H), 7.58 (d, J = 8.4 Hz, 1H, aryl-H), 6.92 (s, 1H, methoxy-H).

- LC-MS : m/z 388.2 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄BrNO₄.

Q & A

Q. What are the key synthetic methodologies for N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.

- Carboxamide functionalization : Reaction of the chromene intermediate with 4-bromo-2-methylaniline using coupling reagents (e.g., EDCI/HOBt) in solvents like DMF or THF .

- Halogen substitution : Bromine at the 4-position of the phenyl ring enhances reactivity and influences biological activity compared to ethoxy or methyl derivatives .

Table 1: Comparative Synthesis of Analogues

| Substituent (R) | Coupling Reagent | Yield (%) | Biological Activity |

|---|---|---|---|

| Br | EDCI/HOBt | 65–75 | Anticancer |

| OEt | DCC/DMAP | 50–60 | Antioxidant |

| Cl | HATU | 70–80 | Antimicrobial |

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for analyzing halogen bonding and π-π stacking interactions .

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while HRMS validates molecular weight. IR identifies carbonyl (C=O) and amide (N–H) groups .

Q. What structural features contribute to its biological activity?

- The bromine atom at the 4-position enhances electrophilic reactivity, facilitating interactions with biological targets like kinases or DNA .

- The methoxy group at the 6-position improves lipophilicity, aiding membrane permeability .

- The carboxamide moiety enables hydrogen bonding with active-site residues in enzymes .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like DMAP reduce side reactions .

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in halogenated intermediates .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers, with HPLC-MS validating purity (>95%) .

Q. How to address contradictions in reported biological activity data?

Discrepancies often arise due to:

- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Structural analogues : Compare activity against derivatives (e.g., 4-chloro vs. 4-bromo) to isolate substituent effects .

- Cell-line specificity : Test across multiple lines (e.g., MCF-7, HeLa) to identify target selectivity .

Q. What advanced techniques elucidate target interactions?

- Surface plasmon resonance (SPR) : Measures binding affinity to proteins (e.g., BSA for plasma protein binding studies) .

- Molecular docking : Predicts binding modes with receptors like EGFR or Topoisomerase II, guided by crystallographic data .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Q. How to evaluate toxicity and pharmacokinetics in preclinical studies?

- In vitro toxicity : HepG2 cells assess hepatotoxicity; Ames test screens mutagenicity .

- ADMET prediction : Tools like SwissADME predict logP (2.8), suggesting moderate blood-brain barrier penetration .

- Metabolic stability : Microsomal assays (human liver microsomes) identify cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. Table 2: Conflicting Biological Activity Reports

| Study | Activity (IC₅₀, μM) | Proposed Mechanism | Resolution Strategy |

|---|---|---|---|

| Anticancer (2023) | 12.5 ± 1.2 | Topoisomerase inhibition | Validate via DNA relaxation assay |

| Antioxidant (2024) | >50 | ROS scavenging | Compare with Trolox standard |

| Antimicrobial (2024) | 8.9 ± 0.8 | Membrane disruption | Check Gram+/Gram- selectivity |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.